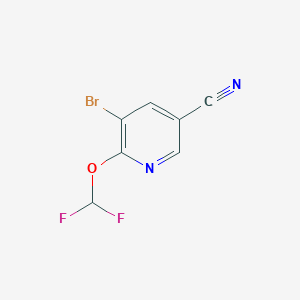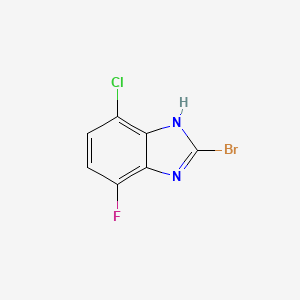
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-Bromo-4-chloro-7-fluoro-1H-benzimidazole”, benzimidazole derivatives are generally synthesized in a multistep process . For instance, a series of novel benzimidazole derivatives were synthesized in a study, and their structures were determined using 1 H-NMR, 13 C-NMR, MS, and elemental analyses .Applications De Recherche Scientifique
Spectral Characterization and Biological Activity
The compound 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole and its derivatives have been explored extensively for their spectral characteristics and biological activities. Notably, a study by Tavman et al. (2010) on 2-(5-Chloro/nitro-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their zinc(II) complexes revealed that these compounds exhibit selective antibacterial activity against Staphylococcus epidermidis. The study emphasized the stability of bromo derivatives and their complexes, hinting at the significance of the bromo component in the structural integrity and biological activity of the compound Tavman et al., 2010.
Heterocyclic Scaffold Synthesis
The versatility of 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole as a building block in heterocyclic oriented synthesis is evident from the work of Křupková et al. (2013). The study highlighted its utility in creating diverse nitrogenous heterocycles, crucial in drug discovery Křupková et al., 2013.
Antimicrobial and Antiinflammatory Properties
Further research into the compound's derivatives has revealed a spectrum of biological activities. Narayana et al. (2009) discussed the antimicrobial, antiinflammatory, and antiproliferative activities of heterocycles derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole‐2‐carbohydrazides, highlighting the potential of these derivatives in medical applications Narayana et al., 2009.
Antioxidant and Antiviral Activities
The compound and its derivatives have also been studied for their antioxidant and antiviral properties. A study by Archie et al. (2016) on 2-substituted-5-nitro benzimidazole derivatives, closely related to 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole, demonstrated significant antioxidant activity, indicating the potential of these compounds in oxidative stress-related therapeutics Archie et al., 2016.
DNA Topoisomerase Inhibition
Furthermore, Alpan et al. (2007) synthesized and evaluated three 1H-benzimidazole derivatives, including a chloro derivative similar to 2-Bromo-4-chloro-7-fluoro-1H-benzimidazole, for their effects on mammalian type I DNA topoisomerase activity. This study underscores the potential use of such compounds in the development of therapeutic agents targeting DNA topoisomerases Alpan et al., 2007.
Propriétés
IUPAC Name |
2-bromo-7-chloro-4-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFN2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANKAGKIKSLRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-7-fluoro-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N,N-dimethylacetamide dihydrochloride](/img/structure/B1383821.png)
![(4aR,7aS)-1-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1383822.png)
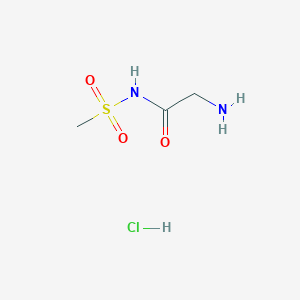
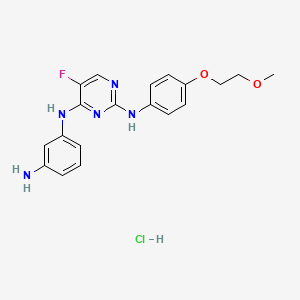

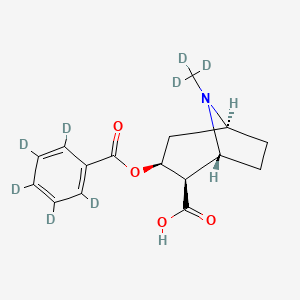



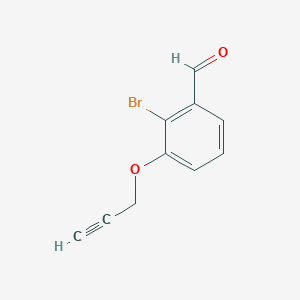
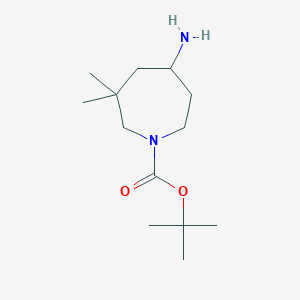
![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)
